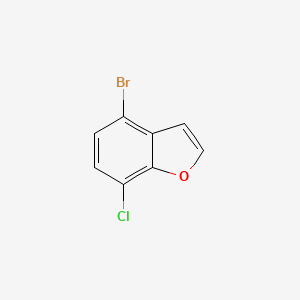

4-Bromo-7-chlorobenzofuran

Descripción

The Benzofuran (B130515) Core as a Privileged Scaffold in Medicinal Chemistry and Organic Synthesis

The benzofuran ring system, which consists of a furan (B31954) ring fused to a benzene (B151609) ring, is classified as a "privileged scaffold." taylorandfrancis.com This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a fertile ground for the development of new therapeutic agents. taylorandfrancis.com Benzofuran derivatives are found in a wide array of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities. nih.govresearchgate.net

Research into benzofuran and its derivatives has a rich history, initially stemming from the isolation of naturally occurring compounds from plants. These natural products, used for centuries in traditional medicine, provided the initial impetus for chemists to synthesize and explore the therapeutic potential of the benzofuran core. rsc.org Over the years, the focus has shifted from simple extraction and identification to the rational design and synthesis of novel benzofuran derivatives with tailored properties. bohrium.comnih.gov The development of advanced synthetic methodologies has enabled chemists to create vast libraries of these compounds, facilitating extensive structure-activity relationship (SAR) studies and the discovery of potent biological agents. researchgate.net

Fused heterocyclic ring systems, such as benzofuran, are of paramount importance in the design of bioactive molecules. ijpsr.com The fusion of two or more rings creates a rigid, conformationally constrained structure that can enhance binding affinity and selectivity for specific biological targets. nih.gov This structural rigidity reduces the entropic penalty upon binding to a receptor or enzyme active site. Heterocyclic compounds are integral to the metabolism of all living cells and form the basis of many essential biomolecules. eprajournals.com In fact, a significant majority of newly developed drugs incorporate a heterocyclic motif, highlighting their critical role in modern medicinal chemistry. mdpi.com The combination of different ring systems can also lead to synergistic effects, where the resulting fused molecule exhibits enhanced or entirely new biological activities compared to its individual components. ijpsr.com

Importance of Halogenated Benzofuran Derivatives in Contemporary Research

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the benzofuran scaffold is a widely employed strategy in medicinal chemistry to modulate a compound's properties. mdpi.comnih.gov Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding interactions, often leading to improved potency and pharmacokinetic profiles. researchgate.netewadirect.com

The substitution of hydrogen atoms with bromine and chlorine on a molecular scaffold like benzofuran is a key tactic in drug design. ump.edu.plrevmedchir.ro These halogens can significantly alter a molecule's electronic and steric properties.

Lipophilicity and Permeability: Introducing chlorine or bromine generally increases a molecule's lipophilicity (hydrophobicity). ewadirect.comrevmedchir.ro This can enhance its ability to cross biological membranes, such as the cell membrane, which is often a critical step for a drug to reach its intracellular target. revmedchir.ro

Metabolic Stability: Halogenation can block sites on a molecule that are susceptible to metabolic degradation by enzymes, thereby increasing the drug's half-life in the body. ewadirect.com

Binding Interactions and Halogen Bonding: Bromine and chlorine atoms can participate in specific, non-covalent interactions known as halogen bonds. acs.org A halogen bond is an attractive interaction between an electrophilic region on the halogen atom (termed a "sigma-hole") and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in a biological target like a protein. ump.edu.pl These directional interactions can significantly enhance the binding affinity and selectivity of a compound for its target. researchgate.netacs.org Studies have shown that substituting a hydrogen with a chlorine atom can increase binding affinity by an order of magnitude, and further replacement with bromine or iodine can lead to even greater improvements. acs.org The differing sizes and polarizability of chlorine and bromine allow for fine-tuning of these interactions. researchgate.netacs.org

The unique properties conferred by halogenation make halogenated benzofurans, including 4-Bromo-7-chlorobenzofuran, important subjects in various research fields. Numerous studies have demonstrated that the introduction of halogens to the benzofuran ring can significantly enhance anticancer activity. mdpi.comnih.govresearchgate.net The position of the halogen is often a critical determinant of cytotoxic activity. mdpi.com

Research indicates that halogenated benzofurans are being investigated for a wide range of applications. They serve as crucial intermediates in the synthesis of more complex molecules for materials science and are studied for their potential biological activities. The presence of both bromine and chlorine offers multiple reaction sites for further chemical modification through reactions like nucleophilic substitution, oxidation, or reduction, making them versatile building blocks in organic synthesis. The continued exploration of these compounds is expected to uncover new applications and lead to the development of novel chemical entities with tailored functions.

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-7-chloro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClO/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZKCAHQZRFCHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=COC2=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30728104 | |

| Record name | 4-Bromo-7-chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855343-01-0 | |

| Record name | 4-Bromo-7-chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromo 7 Chlorobenzofuran and Analogous Halogenated Benzofurans

Foundational Approaches to Benzofuran (B130515) Nucleus Construction

The synthesis of the benzofuran core can be broadly categorized into intramolecular and intermolecular cyclization strategies. These approaches offer diverse pathways to access a variety of substituted benzofurans, including those bearing multiple halogen atoms.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a powerful strategy for the synthesis of benzofurans, involving the formation of the furan (B31954) ring from a pre-functionalized benzene (B151609) derivative. This approach often provides excellent control over regioselectivity, which is crucial for the synthesis of specifically substituted compounds like 4-bromo-7-chlorobenzofuran.

A common and effective method for constructing the benzofuran ring involves the formation of a carbon-oxygen bond. This is typically achieved through the cyclization of an ortho-substituted phenol (B47542).

One prevalent approach involves the reaction of 2-halophenols with alkynes via a Sonogashira coupling, followed by a transition-metal-catalyzed O-heterocyclization. acs.org This can be performed as a one-pot process, offering operational simplicity. acs.org For instance, various 2-chloro-, 2-bromo-, and 2-iodophenol (B132878) substrates can be utilized with low catalyst loading. acs.org

Another strategy is the metal-catalyzed cyclization of 1-(2-haloaryl)ketones. acs.org Iron(III)-catalyzed halogenation of an aryl ring, followed by iron- or copper-catalyzed O-arylation, has been developed for the synthesis of various structural analogues. acs.org This method has been shown to be effective for electron-rich arenes, allowing for regioselective halogenation. acs.org The cyclization step can be catalyzed by iron(III) or copper, with copper(I) iodide being effective for certain substrates. acs.org

The intramolecular cyclization of unsaturated acyloxy sulfone derivatives represents another route to benzofurans. nih.gov Deprotonation of the acyloxy sulfone with a strong base like lithium hexamethyldisilazide (LHMDS) induces cyclization to form a lactol intermediate, which can then be dehydrated to the benzofuran. nih.gov

Table 1: Examples of C-O Bond Forming Cyclization Reactions for Benzofuran Synthesis

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 1-Arylketone | 1. FeCl₃, N-iodosuccinimide (NIS)2. CuI, Cs₂CO₃, DMEDA, Toluene/H₂O, 130°C | Substituted Benzofuran | acs.org |

| Acyloxy sulfone derived from phenol | 1. LHMDS, THF, -78°C2. p-TsOH, Benzene, reflux | Substituted Benzofuran | nih.gov |

The formation of a carbon-carbon bond is an alternative and powerful strategy for the construction of the benzofuran ring. These methods often involve the cyclization of ortho-alkynylphenyl ethers or related substrates.

The phosphazene superbase P₄-tBu has been shown to catalyze the intramolecular cyclization of o-alkynylphenyl ethers, leading to 2,3-disubstituted benzofurans under mild, metal-free conditions. nih.gov This approach represents an efficient method for C-C bond formation. nih.gov

Radical cyclizations have also emerged as a valuable tool. For example, a cascade radical cyclization of 2-iodo aryl allenyl ethers can be initiated by single-electron transfer (SET) from 2-azaallyl anions. nih.govresearchgate.net This is followed by an intermolecular radical-radical coupling to afford complex benzofurylethylamine derivatives. nih.govresearchgate.net

Palladium-catalyzed direct C-H bond functionalizations provide another avenue. The addition of phenols to bromoalkynes generates (Z)-2-bromovinyl phenyl ethers, which can then undergo intramolecular cyclization to yield 2-substituted benzofurans. organic-chemistry.org

Table 2: Examples of C-C Bond Forming Cyclization Reactions for Benzofuran Synthesis

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| o-Alkynylphenyl ether | P₄-tBu (phosphazene base) | 2,3-Disubstituted Benzofuran | nih.gov |

| 2-Iodo aryl allenyl ether | 2-Azaallyl anion | Polycyclic Benzofuran | nih.govresearchgate.net |

Intermolecular Cyclization Strategies

Intermolecular approaches to benzofuran synthesis involve the construction of the heterocyclic ring from two or more separate components. These methods can be highly convergent and allow for the rapid assembly of complex molecular structures.

Transition metal-catalyzed coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the formation of benzofurans.

The Sonogashira cross-coupling reaction is a widely used method. Palladium nanoparticles can catalyze a one-pot synthesis of various benzofurans via Sonogashira coupling under ambient conditions. organic-chemistry.orgrsc.org This often involves the coupling of terminal alkynes with o-hydroxy aryl halides. rsc.org A combination of a palladium catalyst and a copper co-catalyst is frequently employed. rsc.orgnih.gov

Copper-catalyzed reactions are also prevalent. A ligand-free CuBr-catalyzed coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes provides an efficient route to benzofurans. nih.govorganic-chemistry.org Another copper-catalyzed domino reaction involves the coupling of 1-bromo-2-iodobenzenes with β-keto esters to furnish 2,3-disubstituted benzofurans. organic-chemistry.org

Rhodium-catalyzed reactions have also been developed. For instance, the arylation and subsequent cyclization of propargyl alcohols with substituted aryl boronic acids can be achieved via relay rhodium catalysis. nih.govacs.org

Table 3: Examples of Coupling Reactions for Furan Ring Formation

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Terminal Alkyne | o-Hydroxy Aryl Halide | Palladium nanoparticles | Substituted Benzofuran | organic-chemistry.orgrsc.org |

| Terminal Alkyne | N-Tosylhydrazone of o-hydroxybenzaldehyde | CuBr (ligand-free) | Substituted Benzofuran | nih.govorganic-chemistry.org |

| Propargyl Alcohol | Aryl Boronic Acid | Rhodium catalyst | Substituted Benzofuran | nih.govacs.org |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient and atom-economical approach to complex molecules.

A microwave-assisted multicomponent protocol has been developed for the synthesis of substituted benzofuran-2-carboxamides from commercially available amines, 2'-hydroxyacetophenones, and aldehydes or benzonitriles. kcl.ac.uk This transition-metal-free method allows for the rapid generation of highly functionalized benzofurans. kcl.ac.uk

Another example is a one-pot, five-component reaction for the synthesis of tetrazole-benzofuran hybrids. rsc.org This process involves a Ugi-azide multicomponent reaction coupled with an intramolecular cyclization catalyzed by a Pd/Cu system. rsc.org

Rhodium catalysis has also been utilized in three-component reactions. For example, the synthesis of benzofuran-3(2H)-ones with tetrasubstituted carbon stereocenters can be achieved via a Rh(III)-catalyzed C-H/C-C bond activation and cascade annulation of salicylaldehydes, cyclopropanols, and alcohols. researchgate.net

Table 4: Examples of Multicomponent Reactions for Benzofuran Synthesis

| Components | Conditions | Product | Reference |

|---|---|---|---|

| Amine, 2'-Hydroxyacetophenone, Aldehyde/Benzonitrile | Microwave irradiation | Benzofuran-2-carboxamide (B1298429) | kcl.ac.uk |

| Salicylaldehyde, Cyclopropanol, Alcohol | Rh(III) catalyst | Benzofuran-3(2H)-one | researchgate.net |

Benzannulation Reactions for Benzofuran Ring System Assembly

Benzannulation reactions provide a powerful method for constructing the benzofuran ring system from acyclic or simpler cyclic precursors. These methods build the benzene portion of the molecule onto a pre-existing furan or furan-forming moiety, or vice-versa.

One direct approach involves the reaction of phenols with α-haloketones, promoted by a Lewis acid like titanium tetrachloride. This one-step process combines a Friedel–Crafts-like alkylation with an intramolecular cyclodehydration to furnish the benzofuran skeleton. nih.govresearchgate.net The regioselectivity of this method is a key advantage, allowing for the synthesis of a variety of specifically substituted benzofurans. nih.govresearchgate.net

More advanced strategies employ transition-metal catalysis. For instance, rhodium-catalyzed carbonylative benzannulation has been utilized to synthesize highly substituted benzofurans. This method involves the reaction of furan-derived propargylic esters, which undergo a cascade of reactions including carbonyl insertion and cyclization to form the fused aromatic ring. lookchem.com Another innovative strategy involves a Diels-Alder cycloaddition between 3-hydroxy-2-pyrones and nitroalkenes. oregonstate.edu This reaction creates a highly substituted phenol intermediate, which can then undergo cyclization to form a benzofuranone, a direct precursor to the benzofuran ring system. oregonstate.edu

| Benzannulation Strategy | Key Reactants | Promoter/Catalyst | Key Features |

| Friedel-Crafts/Cyclodehydration | Phenols, α-Haloketones | Titanium tetrachloride | One-step, high regioselectivity |

| Carbonylative Benzannulation | Furan-derived propargylic esters | Rhodium catalyst | Forms highly substituted systems |

| Diels-Alder/Cyclization | 3-Hydroxy-2-pyrones, Nitroalkenes | Lewis and protic acids | Creates complex substitution patterns |

Regioselective Halogenation Protocols for Benzofuran Systems

Achieving specific halogenation patterns, such as the 4-bromo-7-chloro substitution, requires precise control over the reaction's regioselectivity. Both direct and indirect methods have been developed to target specific carbon atoms on the benzofuran nucleus.

Direct halogenation involves treating a pre-formed benzofuran with a halogenating agent. The inherent electronic properties of the benzofuran ring typically direct electrophilic substitution to the C-2 or C-3 positions on the furan ring, or the C-5 and C-7 positions on the benzene ring.

To achieve substitution at less reactive positions like C-4 or to control selectivity between C-5 and C-7, directing groups are often necessary. For example, the presence of a hydroxyl group at the C-5 position can direct an incoming electrophile, such as a bromine cation, to the ortho position (C-4). nih.gov This effect was observed in the bromination of a 6-acetyl-5-hydroxy-2-methylbenzofuran derivative, where bromine was selectively introduced at the C-4 position. nih.gov

Electrochemical methods also offer a high degree of control. The electro-bromination of benzofuran in a solution of acetic acid and aqueous ammonium (B1175870) bromide can be tuned to selectively yield 5-bromobenzofuran (B130475) or, with a higher charge passed, 5,7-dibromobenzofuran. researchgate.net

Indirect methods introduce a halogen by first installing a different functional group at the desired position, which is then converted to a halide. A classic example is the use of directed ortho-metalation. A benzofuran can be treated with a strong base like n-butyllithium (n-BuLi) to selectively deprotonate a specific carbon, forming an organolithium intermediate. This nucleophilic species can then be quenched with an electrophilic halogen source, such as iodine or a brominating agent, to install the halogen at the metalated position. This technique was successfully used to prepare iodobenzofuran by lithiation followed by an iodine quench.

Another indirect strategy involves building the benzofuran ring from already halogenated starting materials. For example, a multi-step synthesis can begin with a substituted phenol that already contains the desired halogen pattern. This precursor is then elaborated through various reactions to construct the fused furan ring, carrying the initial halogenation pattern into the final product. acs.orgnih.govias.ac.in

The mechanism of electrophilic halogenation on benzofuran involves the attack of the electron-rich heterocyclic system on an electrophilic halogen species (e.g., Br⁺). This initial attack results in the temporary loss of aromaticity and the formation of a cationic intermediate, analogous to the arenium ion in benzene chemistry. wikipedia.orgmasterorganicchemistry.com

Kinetic studies on the bromination of benzofuran have shown that the electrophilic bromine preferentially attacks at the C-2 position of the furan ring. researchgate.net Low-temperature NMR spectroscopy studies have provided direct evidence for the formation of an adduct between the halogen and the benzofuran molecule. rsc.org This adduct is a key intermediate that can subsequently decompose. Depending on the substrate and conditions, this decomposition can lead to either ring-halogenated products through deprotonation (restoring aromaticity) or, in some cases, addition products across the 2,3-double bond. rsc.org The stability of the cationic intermediate and the nature of the substituents on the benzofuran ring are critical factors that determine the final product distribution.

Catalytic Strategies in the Synthesis of Halogenated Benzofurans

Catalysis, particularly with transition metals, has revolutionized the synthesis of complex organic molecules, including halogenated benzofurans. These methods offer high efficiency and selectivity, often allowing for the construction of molecular frameworks that are difficult to access through traditional means.

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of halogenated benzofurans, these reactions are used in two primary ways: constructing the benzofuran ring from halogenated precursors or introducing halogens and other functionalities onto a pre-formed benzofuran scaffold.

Palladium catalysis is widely employed. mdpi.com For example, the Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a common method for synthesizing benzofuran precursors. A 2-halophenol can be coupled with an alkyne, and the resulting intermediate undergoes a subsequent cyclization to form the benzofuran ring. acs.orgnih.govorganic-chemistry.org This entire sequence can often be performed in a one-pot process using a palladium catalyst. acs.orgnih.gov Suzuki cross-coupling reactions, which couple an organoboron compound with an organohalide, are also used extensively to functionalize benzofuran rings, including the introduction of aryl groups to halogenated benzofuran cores. mdpi.comnih.gov

Non-precious metal catalysts are also gaining prominence. One-pot processes using iron(III) catalysts have been developed for the regioselective halogenation of aryl ketones, which then undergo copper-catalyzed intramolecular O-arylation to yield substituted benzofurans. acs.orgnih.gov This dual-catalytic system, using earth-abundant metals, provides an efficient pathway to halogenated benzofuran structures. acs.orgnih.gov The reactivity of different positions on the benzofuran ring towards these cross-coupling reactions has been studied, providing a roadmap for selective functionalization. lookchem.com

| Cross-Coupling Reaction | Typical Catalyst | Function in Benzofuran Synthesis |

| Sonogashira Coupling | Palladium complexes (e.g., Pd(PPh₃)₄) | Coupling of 2-halophenols with alkynes to form cyclization precursors. |

| Suzuki Coupling | Palladium complexes (e.g., PdCl₂(dppf)) | Functionalization of halogenated benzofurans with boronic acids. |

| C-O Cyclization | Copper or Iron salts | Intramolecular ring closure of halogenated precursors to form the furan ring. |

Metal-Free Organic Synthesis Approaches

While metal-catalyzed methods are highly effective, the development of metal-free synthetic routes is a significant goal in green chemistry to avoid potential metal contamination in the final products. Several metal-free strategies for the synthesis of halogenated benzofurans have been reported.

One such approach involves the synthesis of halobenzo[b]furans from O-aryl carbamates via ortho-lithiation reactions. nih.gov This method allows for the regioselective functionalization of the aromatic ring. The process can be performed in a one-pot, two-step sequence involving the alkynylation of o-lithiated carbamates and subsequent hydrolysis-cyclization to yield the desired benzofuran derivatives. nih.gov

Another metal-free method involves the one-pot synthesis of benzofurans from the reaction of O-arylated products of ethyl acetohydroxamate with ketones under acidic conditions. diva-portal.org This sequence proceeds through oxime formation, a nih.govnih.gov-rearrangement, and cyclization. diva-portal.org Additionally, a transition-metal-free, one-pot synthesis of fused benzofuran-amines has been developed via a Smiles rearrangement at room temperature. nih.gov

Organocatalytic and Biocatalytic Pathways for Benzofuran Construction

Organocatalysis and biocatalysis represent emerging frontiers in the sustainable synthesis of complex molecules, including benzofurans. These methods often provide high levels of enantioselectivity, which is crucial for the synthesis of chiral bioactive compounds.

An enantioselective organocatalytic strategy has been developed for the construction of the cyclopenta[b]benzofuran scaffold. nih.gov This approach combines a Brønsted base and an N-heterocyclic carbene catalyst in a one-pot double cyclization involving an intramolecular Michael addition followed by a benzoin (B196080) condensation. nih.gov

While specific biocatalytic pathways for the direct synthesis of this compound are not extensively documented, the use of enzymes in organic synthesis is a rapidly growing field. Biocatalysis is often conducted in aqueous media, aligning with the principles of green chemistry. nih.gov

Sustainable and Green Chemistry Aspects in Halobenzofuran Synthesis

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes. jocpr.com Key considerations include the use of non-toxic solvents, energy efficiency, and the minimization of waste. researchgate.net

A significant advancement in sustainable chemistry is the development of solvent-free and aqueous reaction conditions. jocpr.com Solvent-free reactions, often facilitated by mechanochemical activation or microwave irradiation, can reduce environmental pollution and improve reaction efficiency. ijrpr.com For instance, the Knoevenagel condensation, a C-C bond-forming reaction, can be performed under solvent-free conditions. ijrpr.com

Aqueous conditions utilize water as a benign and abundant solvent. jocpr.com The development of water-soluble catalysts and reaction conditions that are compatible with water is an active area of research. While challenging for many organic reactions due to the poor solubility of nonpolar substrates, the benefits of using water as a solvent are substantial. nih.gov The exploration of green solvents, such as bio-based solvents and ionic liquids, also offers promising alternatives to traditional volatile organic compounds. jocpr.comrsc.org

Use of Eco-Friendly Catalytic Systems (e.g., Deep Eutectic Solvents)

The shift towards green chemistry has spurred research into environmentally benign reaction media and catalysts for the synthesis of benzofuran derivatives. acs.org Deep Eutectic Solvents (DESs) have emerged as a promising alternative to conventional volatile organic solvents due to their low toxicity, biodegradability, and simple preparation from natural compounds. nih.govmdpi.com

One notable green approach involves a one-pot synthesis of benzofuran derivatives using a copper iodide (CuI) catalyst in a choline (B1196258) chloride-ethylene glycol (ChCl.EG) deep eutectic solvent. acs.orgnih.gov This system facilitates the reaction of components like o-hydroxy aldehydes, amines, and alkynes to construct the benzofuran core. nih.gov DESs are particularly effective in these syntheses for several reasons: they can stabilize polar intermediates, leading to speedy transformations, and the chloride ion within the DES can act as a weak base, contributing to the reaction mechanism. nih.gov This methodology represents a significant advancement in creating medicinally relevant benzofuran skeletons in high yields under eco-friendly conditions. acs.orgnih.gov

The use of such catalytic systems aligns with the principles of green chemistry by reducing reliance on hazardous solvents and promoting reactions that proceed with high efficiency. Research has demonstrated that various benzofuran derivatives can be synthesized in good to excellent yields (70–91%) using these conditions. acs.orgnih.gov

| Component | Role in Synthesis | Rationale for Use |

| Copper Iodide (CuI) | Catalyst | Facilitates key bond-forming steps in the construction of the benzofuran ring. acs.orgnih.gov |

| Deep Eutectic Solvent (DES) | Reaction Medium | An eco-friendly alternative to volatile organic solvents; stabilizes intermediates and accelerates the reaction. nih.govmdpi.com |

| Choline Chloride | DES Component | A quaternary ammonium salt derived from natural sources, contributing to the solvent's unique properties. nih.gov |

| Ethylene Glycol | DES Component | Acts as a hydrogen bond donor to form the eutectic mixture with choline chloride. nih.govresearchgate.net |

Atom Economy and Reaction Efficiency Considerations

Beyond the yield of a reaction, the efficiency of a synthetic process is critically evaluated by its atom economy. This concept, central to green chemistry, measures the proportion of reactant atoms that are incorporated into the desired final product, thus providing a clear metric for waste generation at a molecular level. nih.govjocpr.com An ideal, 100% atom-economical reaction, such as an addition or rearrangement, incorporates all atoms from the starting materials into the product. nih.gov In contrast, reactions like substitutions and eliminations inherently generate byproducts, leading to lower atom economy. nih.gov

When designing synthetic routes for halogenated benzofurans, maximizing atom economy is a key goal. This involves selecting reaction types that are inherently more efficient. For instance, catalytic cycloisomerization or cycloaddition reactions are preferable to multi-step processes that involve stoichiometric reagents and generate significant waste. nih.govscilit.com

The efficiency of a synthesis is also described by metrics such as Reaction Mass Efficiency (RME), which considers the reaction yield in its evaluation. nih.gov The ultimate goal in modern synthesis is to design routes that are not only high-yielding but also highly atom-economical, minimizing the environmental footprint of chemical production. jocpr.comntnu.no For example, transition metal-catalyzed reactions, such as those employing palladium or nickel, are often designed to proceed via catalytic cycles that favor high atom economy by minimizing the formation of stoichiometric byproducts. organic-chemistry.org Evaluating the entire synthetic pathway, including upstream processes, is crucial for a true assessment of its environmental impact and material efficiency. ntnu.no

| Metric | Definition | Significance in Green Synthesis |

| Atom Economy (% AE) | (Molecular weight of desired product / Total molecular weight of all reactants) x 100 jocpr.com | Measures the intrinsic efficiency of a reaction in converting reactant atoms to product, highlighting potential waste. |

| Percentage Yield | (Actual yield / Theoretical yield) x 100 | Measures the practical efficiency of a specific experimental procedure. |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100 nih.gov | A practical metric that combines the concepts of chemical yield and atom economy. |

Computational and Theoretical Chemistry Investigations of 4 Bromo 7 Chlorobenzofuran and Its Derivatives

Quantum Chemical Studies Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties of benzofuran (B130515) derivatives. aip.orgrsc.org

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests higher polarizability and greater chemical reactivity. nih.gov

For 4-Bromo-7-chlorobenzofuran, the HOMO is expected to be distributed over the benzofuran ring system, with significant contributions from the oxygen atom and the π-system of the benzene (B151609) ring. The LUMO is likely to be located over the entire molecule, indicating potential sites for nucleophilic attack. The presence of bromine and chlorine atoms, being electronegative, would influence the electron distribution and the energies of these frontier orbitals.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map uses a color scale to represent different electrostatic potential values. Regions of negative potential, typically shown in red, are rich in electrons and are susceptible to electrophilic attack. Conversely, areas with positive potential, usually depicted in blue, are electron-deficient and are prone to nucleophilic attack. nih.gov

In the case of this compound, the MEP surface would likely show negative potential around the oxygen atom of the furan (B31954) ring and the bromine and chlorine atoms due to their high electronegativity. The hydrogen atoms of the benzene ring would exhibit a positive potential. This analysis helps in understanding the non-covalent interactions the molecule can engage in, which is crucial for predicting its biological activity. ias.ac.in

Conformational Analysis and Energy Landscapes of Benzofuran Derivatives

Conformational analysis is essential for understanding the three-dimensional structure of molecules and their flexibility. For benzofuran derivatives, which are generally planar, the analysis often focuses on the rotational barriers of any substituent groups. researchgate.net By calculating the energy of the molecule at different dihedral angles, an energy landscape can be constructed to identify the most stable conformations. These studies are critical as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into the binding site of a receptor. nih.gov For this compound itself, being a rigid bicyclic system, the conformational flexibility is limited. However, for its derivatives with flexible side chains, this analysis becomes highly relevant.

Reactivity Indices and Local Reactivity Descriptors

Local reactivity descriptors, such as the Fukui function (f(r)), identify the most reactive sites within a molecule. chemrxiv.org The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of sites for electrophilic, nucleophilic, and radical attacks. For this compound, the Fukui functions would help to pinpoint the specific atoms most likely to participate in chemical reactions.

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -3.85 |

| Chemical Hardness (η) | 2.65 |

| Global Electrophilicity (ω) | 2.80 |

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques are used to study the behavior of molecules and their interactions with other molecules over time. These methods are particularly useful in drug discovery and materials science.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), such as a protein or a nucleic acid. nih.govnih.gov This method is extensively used in drug design to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target. researchgate.netsamipubco.com

In the context of this compound and its derivatives, molecular docking simulations can be employed to investigate their potential as inhibitors of specific enzymes or as ligands for particular receptors. The docking results provide information on the binding energy, which is an estimate of the strength of the interaction, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov These studies can reveal key structural features required for potent biological activity and guide the design of new, more effective derivatives.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations offer a dynamic perspective on the interaction between a ligand, such as this compound, and a biological target, like a protein receptor or enzyme. This computational technique simulates the movement of atoms and molecules over time, providing detailed insights into the stability of ligand-receptor complexes and the nature of their binding interactions.

The process typically begins with molecular docking, which predicts the preferred binding orientation of the benzofuran derivative within the active site of a target protein. nih.gov Following docking, the most promising ligand-protein complex is subjected to MD simulations. The complex is placed in a simulated physiological environment, typically a box of water molecules with ions to neutralize the system, and the motions of all atoms are calculated over a period of nanoseconds or even microseconds. mdpi.com

Analysis of the MD trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD over time suggests that the ligand remains securely bound in the active site.

Key Interactions: The simulation can identify persistent hydrogen bonds, hydrophobic interactions, and halogen bonds between the this compound and specific amino acid residues of the target. bris.ac.uk For instance, studies on other inhibitors have used MD simulations to pinpoint critical residues like Arg106 and Arg372 as essential for stabilizing inhibitor complexes. bris.ac.uk

Binding Free Energy: Techniques such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method can be applied to snapshots from the simulation to calculate the binding free energy (ΔGbind), providing a quantitative estimate of the binding affinity. mdpi.com

| Parameter | Value | Interpretation |

|---|---|---|

| Average Ligand RMSD | 1.5 Å | Indicates stable binding of the ligand within the active site. |

| Key Interacting Residues | Arg105, Phe213, Ala370 | Highlights specific amino acids crucial for binding. |

| Calculated ΔGbind (MM/GBSA) | -45.5 kcal/mol | Suggests a strong and favorable binding affinity. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Halogenated Benzofurans

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. longdom.org For halogenated benzofurans, QSAR can be employed to predict the biological potency of novel derivatives and to understand the structural features—such as the position and type of halogen atoms—that are critical for their activity.

A QSAR study involves several key steps:

Data Set Assembly: A collection of halogenated benzofuran derivatives with experimentally measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., dipole moment, atomic charges), and topological indices that describe molecular shape and connectivity. libretexts.org

Model Development: A mathematical model is built using statistical methods, such as Multiple Linear Regression (MLR), to create an equation that relates the descriptors (independent variables) to the biological activity (dependent variable). researchgate.net

Validation: The model's predictive power is rigorously tested using internal validation techniques (like leave-one-out cross-validation, Q² or R²cvOO) and, ideally, external validation with a set of compounds not used in model development. researchgate.net

For example, a 2D-QSAR study on a series of benzofuran-based vasodilators yielded a statistically significant model relating their activity to specific molecular descriptors. researchgate.net A similar approach for halogenated benzofurans could highlight the importance of descriptors related to halogen bonding, molecular volume, and electronic properties influenced by the bromine and chlorine atoms.

| Model Statistical Parameters | |

|---|---|

| R² (Coefficient of Determination) | 0.85 |

| Q² (Cross-validated R²) | 0.76 |

| F-statistic | 25.4 |

| Selected Descriptors in the Model | |

| Descriptor | Contribution |

| Topological Polar Surface Area (TPSA) | Negative |

| Molecular Electrostatic Potential (Min.) | Positive |

| LogP (Octanol-Water Partition Coefficient) | Positive |

In Silico Prediction of Reaction Mechanisms and Pathways

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions used to synthesize complex molecules like this compound. In silico methods, particularly Density Functional Theory (DFT), allow researchers to map out potential energy surfaces for a reaction, identifying intermediates, transition states, and the most energetically favorable pathways. researchgate.netpku.edu.cn

For the synthesis of the benzofuran core, numerous reaction strategies exist, including intramolecular cyclizations of precursors like o-alkenylphenols or intermolecular coupling reactions. nih.govorganic-chemistry.org Computational studies can:

Elucidate the role of catalysts by modeling their interaction with reactants and intermediates. researchgate.net

Distinguish between competing mechanisms, such as concerted pericyclic reactions versus stepwise pathways involving zwitterionic or radical intermediates. pku.edu.cnresearchgate.net

Transition State Analysis in Benzofuran-Forming Reactions

A critical aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its energy determines the activation energy (ΔG‡) and thus the rate of the reaction. github.io

DFT calculations are routinely used to locate the geometry of transition states and compute their energies. comporgchem.com For benzofuran-forming reactions, such as an intramolecular electrocyclization, TS analysis can confirm the concerted nature of the ring-closing step. For example, a computational study on the formation of a cyclopenta[b]benzofuran derivative identified the transition state for a 4π-electron electrocyclization and calculated a modest activation free energy of 14.5 kcal/mol, indicating the reaction proceeds readily under the experimental conditions. comporgchem.com By comparing the activation energies of competing pathways, chemists can predict which product is kinetically favored.

| Species | Relative Free Energy (ΔG) |

|---|---|

| Reactant (Precursor) | 0.0 |

| Transition State (TS) | +14.5 comporgchem.com |

| Product (Cyclized Benzofuran) | -25.0 |

Stereochemical Predictions for Chiral Benzofuran Derivatives

When a reaction can produce multiple stereoisomers, computational chemistry offers a powerful means of predicting the stereochemical outcome. This is particularly valuable in the synthesis of chiral benzofuran derivatives, which are common in biologically active molecules.

One primary method involves calculating the energies of the diastereomeric transition states that lead to the different stereoisomers. The pathway with the lower activation energy will be faster and thus lead to the major product. This approach was successfully used to explain the high enantioselectivity of a reaction forming chiral benzofuran-fused azocine (B12641756) derivatives. DFT calculations revealed a significant energy difference between the transition states leading to the S,S and S,R enantiomers, correctly predicting the experimentally observed outcome. rsc.org

Another powerful technique involves calculating the NMR chemical shifts of all possible product stereoisomers and comparing them to the experimental data. Methods like the DP4 analysis provide a statistical probability for which isomer matches the experimental spectrum. This was used to unambiguously determine the relative stereochemistry of a complex cyclopenta[b]benzofuran product from four possibilities, with the correct structure being identified with 100% probability. comporgchem.com

| Transition State | Relative ΔG‡ (kcal/mol) | Predicted Major Product |

|---|---|---|

| TS leading to (S,S)-Product | 0.0 | (S,S)-Product rsc.org |

| TS leading to (S,R)-Product | +4.1 |

Structure Activity Relationship Sar Studies of Halogenated Benzofuran Derivatives

Impact of Halogen Substitution on Biological Activity Profiles

Halogenation is a powerful tool in medicinal chemistry to modulate the efficacy and pharmacokinetic properties of drug candidates. For the benzofuran (B130515) core, the addition of bromine and chlorine atoms can significantly increase cytotoxic activities against various cancer cell lines. nih.gov This enhancement is often attributed to the unique physicochemical properties that halogens impart to the molecule.

Influence of Bromine and Chlorine Positions on Target Binding and Efficacy

The biological activity of halogenated benzofurans is highly dependent on the position of the halogen substituents. nih.gov While specific SAR studies for 4-Bromo-7-chlorobenzofuran are not extensively detailed in the available literature, general principles from related compounds show that the location of halogens on the benzene (B151609) or furan (B31954) ring is a critical determinant of efficacy. For instance, studies on other halogenated benzofurans have shown that substitution at the para position of an N-phenyl ring attached to the benzofuran scaffold often results in maximum cytotoxic activity due to favorable hydrophobic interactions. nih.gov Similarly, the introduction of a halogen into the benzofuran structure can be the deciding factor for its antimicrobial activity, with di-halogenated derivatives showing activity against Gram-positive cocci where mono-halogenated or unsubstituted versions are inactive. nih.gov The specific arrangement of a bromine atom at position 4 and a chlorine atom at position 7 on the benzofuran ring, as seen in this compound, creates a distinct electronic and steric profile that dictates its potential interactions with biological targets.

Role of Halogen Bonding in Ligand-Receptor Interactions

A key factor in the enhanced activity of halogenated compounds is their ability to form halogen bonds. nih.gov This is a non-covalent interaction where a covalently bound halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base) such as an oxygen or nitrogen atom in a receptor's binding pocket. nih.gov The phenomenon is associated with a region of positive electrostatic potential, known as a σ-hole, which exists on the halogen atom opposite to the covalent bond. mdpi.com

In this compound, both the bromine and chlorine atoms can act as halogen bond donors. The strength of this interaction can significantly improve the binding affinity and specificity of the ligand for its receptor, contributing to increased biological efficacy. nih.govnih.gov Molecular dynamics simulations on other biological systems have confirmed the key role of halogen bonding in stabilizing ligand-receptor complexes. nih.govnih.gov

Modulation of Lipophilicity and Permeability by Halogenation

Halogenation is a common strategy used to enhance the ability of a drug to bind to and permeate through cell membranes. nih.gov Introducing halogen atoms generally increases the lipophilicity (fat-solubility) of a molecule, which can improve its pharmacokinetic profile, including absorption and distribution.

Studies quantifying this effect have shown that replacing a hydrogen atom with a chlorine atom enhances the free energy of partitioning into a lipid membrane and increases the permeability coefficient by a factor of approximately two. nih.gov The effect is even more pronounced with larger halogens. This increased lipophilicity and permeability conferred by the bromine and chlorine atoms in this compound are crucial for its ability to cross biological membranes and reach intracellular targets.

The table below summarizes the general effect of halogenation on membrane partitioning and permeability based on studies of related compound classes.

| Substitution | Enhancement of Free Energy of Partitioning (ΔGlw) | Approximate Increase in Permeability Coefficient |

| Hydrogen to Chlorine | ~ -1.3 kJ mol⁻¹ | Factor of ~2 |

This data is generalized from studies on promazine, perazine, and perphenazine (B1679617) analogues and illustrates the principle of how halogenation affects membrane interaction. nih.gov

Systematic Structural Modifications of the Benzofuran Scaffold

The benzofuran nucleus is a versatile scaffold for chemical modification, allowing for systematic exploration of structure-activity relationships. researchgate.net Both the benzene and furan portions of the molecule can be derivatized to fine-tune biological activity.

Derivatization at Furan and Benzene Ring Positions

SAR studies have revealed that substitutions at various positions of the benzofuran core significantly influence biological outcomes. nih.gov Earlier studies identified that substitutions at the C-2 position, such as with ester or heterocyclic rings, were crucial for the cytotoxic activity of benzofuran derivatives. rsc.org For antibacterial activity, key modifications include substituents on a phenyl group at the C-2 position and the introduction of halogen, hydroxyl, or amino groups at the C-5 position. rsc.org In the case of this compound, the remaining unsubstituted positions on both the furan (C-2, C-3) and benzene (C-5, C-6) rings represent viable sites for further derivatization to explore and optimize potential therapeutic activities.

The following table presents findings from SAR studies on various substituted benzofuran derivatives, highlighting the importance of substitution patterns.

| Compound/Derivative Class | Substitution Position(s) | Observed Biological Activity | Key Finding |

| Brominated Benzofuran | Bromine on a methyl group at C-3 | Cytotoxic against leukemia cells (K562, HL60) | The position of the halogen is a critical determinant of activity. nih.gov |

| Fluorinated Benzofuran | Fluorine at C-4 of a 2-benzofuranyl group | Increased inhibitory activity (2-fold) | Halogen substitutions at the para position can form favorable hydrophobic interactions. nih.gov |

| Hydroxylated Benzofuran | Hydroxyl groups at C-3 and C-4 | Good antibacterial activity | Hydroxyl positioning is key for antibacterial effects. nih.gov |

| Ester/Heterocyclic Substituted Benzofurans | C-2 position | Cytotoxic activity | The C-2 position is a crucial site for modulating cytotoxicity. rsc.org |

Exploration of Linker Chemistry and Side Chain Variations

Beyond direct substitution on the benzofuran core, the attachment of various side chains via different chemical linkers is a common strategy to develop hybrid molecules with enhanced or novel activities. nih.govmdpi.com For example, benzofuran derivatives have been synthesized with linkers such as methanone (B1245722) to attach aryl substituents. nih.gov Other modifications include the condensation of the benzofuran scaffold with aryl/heteroarylpiperazine moieties. nih.gov These approaches allow for the combination of the benzofuran pharmacophore with other biologically active fragments, leading to hybrid compounds with potentially synergistic effects or multi-target activity. The this compound scaffold can serve as a foundational structure for such explorations, where linkers and diverse side chains could be attached to its available positions to probe interactions with various biological targets.

Biological and Pharmacological Research Applications of Halogenated Benzofurans

Antimicrobial Efficacy

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Halogenated benzofuran (B130515) derivatives have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov The introduction of halogens into the benzofuran structure is a key strategy for enhancing antibacterial potency. rsc.org

Research has shown that the position and nature of the halogen substituent on the benzofuran ring are crucial for antibacterial efficacy. For instance, compounds with bromo substituents at specific positions have exhibited excellent activity against various bacterial strains. nih.gov Specifically, derivatives with two bromo substituents on the C-5 of the benzofuran and C-4 of a phenyl ring showed significant antibacterial activity. nih.gov Another study highlighted that compounds bearing a bromine substituent at the C-4 position of an aryl ring displayed good inhibitory effects against S. typhi. nih.gov

In some series of benzofuran derivatives, those with halogen substituents have shown potent activity. For example, compounds with a p-bromo or m-chloro substitution on a phenyl ring attached to the benzofuran scaffold demonstrated activity comparable to standard drugs against E. coli. rsc.org The presence of halogens, along with other functional groups like nitro and hydroxyl at positions 4, 5, and 6 of the benzofuran nucleus, is considered essential for antibacterial action. rsc.org

Table 1: Antibacterial Activity of Selected Halogenated Benzofuran Derivatives

| Compound Description | Target Bacteria | Activity | Reference |

|---|---|---|---|

| Benzofuran with two bromo substituents (C-5 of benzofuran, C-4 of phenyl) | Various bacterial strains | Excellent | nih.gov |

| Benzofuran with -Br at C-4 of aryl ring | S. typhi | Good | nih.gov |

| p-bromo substituted benzofuran | E. coli | Comparable to standard drug | rsc.org |

| m-chloro substituted benzofuran | E. coli | Comparable to standard drug | rsc.org |

| Halogenated 3-benzofurancarboxylic acid derivatives | Gram-positive cocci | Active | nih.gov |

Antifungal Properties

The antifungal potential of halogenated benzofurans has been extensively investigated, with many derivatives showing promising activity against various fungal strains. nih.gov The presence of halogen atoms is often associated with enhanced antifungal efficacy. rsc.org

For example, certain halogenated derivatives of 3-benzofurancarboxylic acids have demonstrated antifungal activity. researchgate.net Specifically, methyl esters of 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid and 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid were active against Candida albicans. researchgate.net

Structure-activity relationship (SAR) studies have provided insights into the features that contribute to potent antifungal action. For instance, in a series of benzofuran-triazole hybrids, derivatives with a di-fluorine-substituted phenyl ring at the C-2 side chain of the benzofuran were more effective than their mono-fluorinated counterparts. nih.gov Furthermore, the nature of substituents on a phenyl ring linked to a triazole moiety also influenced activity, with alkyl-substituted compounds being more potent than halogenated derivatives in that specific series. nih.gov

In another study, it was found that the chlorination of the benzofuran ring enhanced the antifungal potency of triheterocycles. rsc.org Some 1-(3-amino-2-hydroxypropyl) derivatives of 4,5,6-tribromo-2,3-dihydro-2,2-dimethyl-7-benzofuranol have been reported to be effective against fungi. nih.gov

Table 2: Antifungal Activity of Selected Halogenated Benzofuran Derivatives

| Compound | Fungal Strain(s) | Activity | Reference |

|---|---|---|---|

| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Candida albicans | Active | researchgate.net |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Candida albicans | Active | researchgate.net |

| Di-fluorine-substituted benzofuran-triazole hybrid | Various fungi | More effective than mono-fluorinated | nih.gov |

| Chlorinated benzofuran triheterocycles | Various fungi | Enhanced potency | rsc.org |

| 1-(3-amino-2-hydroxypropyl) derivatives of 4,5,6-tribromo-2,3-dihydro-2,2-dimethyl-7-benzofuranol | Fungi | Effective | nih.gov |

Proposed Mechanisms of Antimicrobial Action (e.g., enzyme inhibition, cell membrane disruption)

The antimicrobial mechanisms of halogenated benzofurans are multifaceted and can involve various cellular targets. While the precise mechanisms are still under investigation for many derivatives, several modes of action have been proposed.

One of the key proposed mechanisms is enzyme inhibition. For instance, some benzofuran derivatives have been identified as inhibitors of fungal N-myristoyltransferase (NMT), an enzyme crucial for fungal viability. nih.govlookchem.com Inhibition of this enzyme disrupts the myristoylation of essential proteins, leading to fungal cell death.

Another potential mechanism is the disruption of cell membrane integrity. The lipophilic nature of the benzofuran ring, often enhanced by halogenation, may facilitate the penetration of fungal cell membranes. mdpi.com This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Furthermore, some benzofuran derivatives are thought to exert their antimicrobial effects by interfering with microbial DNA. The ability of halogens to form "halogen bonds" can improve the binding affinity of these compounds to biological targets, potentially including DNA or enzymes involved in DNA replication and repair. nih.gov

Anti-inflammatory Investigations

Halogenated benzofuran derivatives have emerged as a promising class of compounds with significant anti-inflammatory properties. nih.govnih.gov Their mechanisms of action often involve the modulation of key inflammatory pathways.

Research has shown that certain benzofuran derivatives can inhibit the production of nitric oxide (NO), a pro-inflammatory mediator. dovepress.com For example, some aza-benzofuran compounds demonstrated potent anti-inflammatory activity by inhibiting NO release in lipopolysaccharide (LPS)-stimulated mouse macrophages, with some compounds showing greater potency than the positive control, celecoxib. mdpi.com

The anti-inflammatory effects of some halogenated benzofurans are also linked to the inhibition of pro-inflammatory cytokines. Studies have shown that certain derivatives can decrease the secretion of interleukin-6 (IL-6) in cancer cell lines. nih.gov

The structural features of these compounds, including the presence and position of halogen atoms, play a crucial role in their anti-inflammatory activity. While the exact mechanisms are still being elucidated, the ability of these compounds to interfere with inflammatory cascades makes them attractive candidates for the development of new anti-inflammatory drugs.

Antioxidant Properties and Oxidative Stress Modulation

Several halogenated benzofuran derivatives have been investigated for their antioxidant potential and their ability to modulate oxidative stress. nih.govnih.gov While the benzofuran and benzothiophene (B83047) cores themselves may not possess inherent antioxidant activity, the introduction of specific functional groups, such as phenolic hydroxyl groups, can confer the ability to scavenge free radicals. researchgate.net

The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). The presence of hydroxyl groups on the benzofuran scaffold is a key determinant of this activity.

Some studies have explored the pro-oxidative effects of certain halogenated benzofuran derivatives, particularly in the context of cancer therapy. For instance, a derivative containing bromine and a methoxy (B1213986) group exhibited stronger pro-oxidative effects compared to a chlorinated analogue, leading to increased ROS generation and lipid peroxidation in cancer cells. nih.gov This highlights the dual role that these compounds can play in modulating cellular redox status, acting as antioxidants in some contexts and pro-oxidants in others.

Antiviral Activity (e.g., Anti-HIV, Potential against COVID-19)

Halogenated benzofuran derivatives have demonstrated a broad spectrum of antiviral activities, making them a subject of interest in the development of new antiviral therapies. nih.govnih.gov

Research has identified certain benzofuran derivatives as potent inhibitors of various viruses. For instance, some compounds have shown anti-HIV activity. nih.gov More recently, the antiviral potential of halogenated rocaglate derivatives, a class of natural products containing a benzofuran core, has been explored against a range of pathogenic viruses, including hepatitis E virus, Chikungunya virus, Rift Valley Fever virus, and SARS-CoV-2. diva-portal.org The incorporation of halogen substituents at specific positions was found to significantly affect their antiviral activity, with some derivatives showing enhanced potency. diva-portal.org

A series of benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the innate immune response to viral infections. nih.gov These compounds were shown to inhibit the replication of human coronaviruses, including SARS-CoV-2, at nanomolar concentrations through a STING-dependent mechanism. nih.gov This suggests that halogenated benzofurans can act as host-targeting antivirals by modulating the immune system.

Furthermore, a broad-spectrum antiviral compound, benzavir-2, which contains a benzofuran moiety, has shown potent inhibitory activity against several flaviviruses, including Zika virus, West Nile virus, and Dengue virus. nih.gov

Other Pharmacological Potential of Halogenated Benzofuran Derivatives

Beyond the aforementioned activities, halogenated benzofuran derivatives exhibit a wide array of other pharmacological potentials, underscoring their versatility as a privileged scaffold in drug discovery. rsc.orgnih.gov

These compounds have been investigated for their anticancer properties, with many derivatives showing cytotoxic activity against various cancer cell lines. nih.govnih.gov The introduction of halogens into the benzofuran structure has been shown to significantly increase their anticancer potency. nih.gov The position of the halogen atom is a key determinant of their cytotoxic activity. nih.gov

Additionally, benzofuran derivatives have been explored for their potential in treating neurodegenerative disorders, acting as anticonvulsants, and possessing analgesic properties. nih.govnih.gov The diverse biological profile of halogenated benzofurans continues to drive research into their therapeutic applications across various disease areas.

Neurodegenerative Disease Research

Benzofuran derivatives have shown promise in the context of neurodegenerative disorders like Alzheimer's disease. nih.govresearchgate.net Research has focused on their ability to inhibit key enzymes implicated in the disease's progression. For instance, certain halogenated 2-phenylbenzofuran (B156813) derivatives have been identified as selective inhibitors of butyrylcholinesterase (BChE), an enzyme whose activity increases in the later stages of Alzheimer's. sciforum.netnih.gov The position of the halogen atom on the benzofuran nucleus, along with other substitutions, plays a crucial role in determining the inhibitory activity. sciforum.net

Studies have demonstrated that the presence of a halogen at position 7 of the benzofuran scaffold, combined with a hydroxyl group in the para position of the 2-phenyl ring, enhances BChE inhibition. nih.gov Furthermore, some benzofuran derivatives exhibit antioxidant properties, which are beneficial in combating the oxidative stress associated with neurodegenerative diseases. nih.gov In animal models of Alzheimer's disease, orally administered benzofuran derivatives have been shown to disaggregate amyloid-β (Aβ) plaques and oligomers in the brain, leading to reduced astrogliosis and rescued synaptic dysfunction. acs.org Additionally, benzofuran–chalcone (B49325) hybrids have demonstrated the ability to decrease Aβ-induced toxicity in transgenic Caenorhabditis elegans models. researchgate.net

A specific benzofuran-containing selenium compound, 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB), has shown neuroprotective effects in a mouse model of Alzheimer's disease. nih.gov This compound was found to reduce oxidative stress markers, modulate apoptosis-related proteins, and decrease inflammatory markers. nih.gov

Table 1: Investigated Halogenated Benzofurans in Neurodegenerative Disease Research

| Compound Type | Target/Mechanism | Key Findings |

|---|---|---|

| Halogenated 2-phenylbenzofurans | Butyrylcholinesterase (BChE) Inhibition | Selective inhibition of BChE, with activity influenced by halogen position. sciforum.netnih.gov |

| Benzofuran derivatives | Amyloid-β (Aβ) Disaggregation | Reduced Aβ oligomers and plaques in the hippocampus of transgenic mice. acs.org |

| Benzofuran–chalcone hybrids | Aβ-induced Toxicity Reduction | Decreased Aβ toxicity in a C. elegans model. researchgate.net |

| 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB) | Neuroprotection | Reduced oxidative stress and inflammation in a mouse model. nih.gov |

Cardiovascular Activity

Certain synthetic derivatives of benzofurans have been developed as vasodilators for treating cardiovascular conditions. nih.gov Amiodarone (B1667116), a well-known benzofuran derivative, is utilized in the treatment of ventricular and supraventricular arrhythmias. nih.govnih.gov Another derivative, Bufuralol, acts as a non-specific β-adrenergic blocker. nih.gov Benzarone, another member of the 1-benzofurans, has been described as an antiarrhythmic and vasoprotective agent. taylorandfrancis.com The antiarrhythmic action of amiodarone is attributed to its ability to inhibit the rapid influx of sodium ions in atrial and myocardial conduction fibers, which slows down the conduction velocity and reduces sinus node autonomy. nih.gov

Analgesic Properties

Benzofuran derivatives have been investigated for their potential as pain-relieving agents. nih.govnih.govnih.gov Studies on benzofuran-carboxamide derivatives have indicated that several synthesized compounds exhibit notable analgesic activity. africaresearchconnects.com Research on a novel rigid benzofuran-3, 4-dihydroxy chalcone in mice demonstrated significant antinociceptive effects in both the formalin and hot-plate tests. researchgate.net The findings suggest that modifications to the benzofuran structure can enhance its analgesic properties. africaresearchconnects.com

Anticonvulsant and Antidepressant Effects

The benzofuran scaffold has been explored for its potential in developing anticonvulsant and antidepressant therapies. nih.govrsc.org Research suggests that the serotonergic and noradrenergic effects of some antidepressant drugs, which can be influenced by the core chemical structure, are anticonvulsant rather than proconvulsant. nih.govresearchgate.netbohrium.com Deficiencies in noradrenergic and serotonergic systems may contribute to seizure predisposition, and compounds that enhance these neurotransmitter systems, including certain benzofuran derivatives, could potentially have anticonvulsant effects. nih.gov While many antidepressants have shown anticonvulsant properties, some, like mianserin, have exhibited proconvulsant effects in animal models. nih.gov The interaction between antidepressant and antiepileptic drugs is an important area of study, as they are often co-prescribed. nih.gov

Enzyme Inhibitory Activities

Beyond their role in neurodegenerative diseases, halogenated benzofurans have been investigated as inhibitors of various other enzymes. For example, a series of 2-phenylbenzofuran derivatives carrying a diphenylmethylcarbamoyl group have been shown to inhibit rat and human testosterone (B1683101) 5α-reductase. nih.gov The position of the carbamoyl (B1232498) group on the benzofuran ring was found to influence the inhibitory potency. nih.gov Additionally, certain benzofuran derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE), another key enzyme in Alzheimer's disease. nih.govresearchgate.net The introduction of halogens into the benzofuran structure has been shown to increase cytotoxic activity against various cancer cell lines, likely due to the formation of halogen bonds that improve binding affinity to target enzymes. nih.govnih.gov

Table 2: Enzyme Inhibitory Activities of Halogenated Benzofurans

| Enzyme Target | Compound Class | Key Findings |

|---|---|---|

| Butyrylcholinesterase (BChE) | Halogenated 2-phenylbenzofurans | Selective inhibition, influenced by halogen position. sciforum.netnih.gov |

| Testosterone 5α-reductase | 2-phenylbenzofuran derivatives | Inhibition of both rat and human enzymes. nih.gov |

| Acetylcholinesterase (AChE) | Benzofuran derivatives | Weak to moderate inhibitory activity observed. nih.govresearchgate.net |

| Various Cancer-Related Kinases | Halogenated Benzofurans | Increased cytotoxicity and enzyme inhibition due to halogen bonding. nih.gov |

Lead Compound Development and Drug Discovery Strategies

The identification and optimization of lead compounds are critical stages in the drug discovery process. danaher.com Halogenated benzofurans represent a promising scaffold for the development of new therapeutic agents. researchgate.net The process of lead optimization involves modifying the structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. danaher.com

Strategies for optimizing benzofuran-based lead compounds include the direct chemical manipulation of functional groups, such as the addition or substitution of halogens. danaher.com The introduction of bromine and methoxy groups into the benzofuran structure, for instance, has been shown to influence its biological properties, leading to stronger pro-oxidative and proapoptotic effects in cancer cell lines. researchgate.net

Modern drug discovery often employs a combination of empirical screening and rational design. High-throughput screening of compound libraries can identify initial "hits," which are then further evaluated and optimized to become lead compounds. youtube.com Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a significant role in guiding the optimization process. danaher.com Fragment-based ligand discovery and the use of DNA-encoded libraries are also innovative approaches being used to identify and develop novel chemical entities based on scaffolds like benzofuran. drugdiscoverychemistry.com

Advanced Research and Derivatization Strategies for 4 Bromo 7 Chlorobenzofuran

Synthesis of Hybrid Benzofuran (B130515) Scaffolds for Multi-Targeting Approaches

The development of hybrid molecules, which combine two or more pharmacologically active scaffolds, is a prominent strategy in modern drug discovery to address complex diseases through multi-targeting. nih.govresearchgate.net Benzofuran derivatives are frequently used as a foundational core for creating such hybrids due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comtaylorandfrancis.commdpi.com This approach aims to create synergistic effects, enhance potency, and potentially overcome drug resistance. researchgate.net

Integration with Other Biologically Active Heterocycles (e.g., Pyrazole (B372694), Thiazole (B1198619), Chalcone (B49325), Triazole, Piperazine (B1678402), Imidazole)

Recent studies have focused on creating hybrid derivatives by linking the benzofuran core with other biologically active heterocycles, which have emerged as potent cytotoxic agents. nih.gov The goal is to leverage the synergistic effects of combining these scaffolds to develop powerful anticancer drugs. nih.gov

Pyrazole and Thiazole: The hybridization of benzofuran with heterocycles like pyrazole and thiazole is a recognized strategy for developing new therapeutic agents. For instance, N-(5-(2-bromobenzyl)thiazol-2-yl) benzofuran-2-carboxamide (B1298429) has been shown to inhibit the growth of human hepatocellular carcinoma cells and induce their apoptosis. mdpi.comnih.gov Similarly, pyrazoline hybrids containing a benzofuran scaffold have been investigated for their potential against resistant cancer cell lines. nih.gov The synthesis of pyrazole derivatives bearing chalcone and thiazole moieties has also been reported as a promising avenue for potent anti-pancreatic cancer agents. rsc.org

Chalcone: Benzofuran-chalcone hybrids represent a class of compounds with significant pharmacological activities, including potent anti-tumor effects. nih.gov Research has demonstrated that these hybrids can exhibit selective cytotoxicity against various cancer cell lines, such as HeLa (cervical cancer) and HCC1806 (breast cancer), by inhibiting key targets like VEGFR-2 and inducing apoptosis. nih.gov

Triazole: The fusion of a benzofuran nucleus with a triazole ring has yielded compounds with notable biological activities. nih.govresearchgate.nethpu2.edu.vn Novel benzofuran-triazole hybrids, synthesized via techniques like click chemistry, have shown promising antifungal activity. mdpi.com Other studies have identified 5-bromobenzofuran-triazole derivatives as potent inhibitors of acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases. nih.gov Furthermore, some triazole-fused benzofuran derivatives have demonstrated moderate antitumor activity. mdpi.comnih.gov

Piperazine: Piperazine is a frequently used heterocycle in drug development, valued for its ability to modify physicochemical properties and act as a versatile scaffold. nih.govmdpi.com The combination of benzofuran with piperazine has led to the development of potential anticancer agents. nih.gov Studies on benzofuran piperazine derivatives have shown they can inhibit cell proliferation in multiple cancer cell lines, with necrosis identified as a possible mechanism of cell death. nih.gov Research into structure-activity relationships has been a key focus in optimizing these hybrid compounds. nih.gov

Imidazole (B134444): Imidazole and its derivatives are known for a wide spectrum of biological activities, including anticancer properties. rsc.org The synthesis of hybrid compounds combining 2-substituted benzofuran and imidazole scaffolds has produced derivatives with selective cytotoxicity against ovarian carcinoma cell lines. rsc.orgrsc.org Further modifications, such as creating benzimidazole (B57391) moieties or imidazolium (B1220033) salts, have been shown to be crucial for modulating this cytotoxic activity. rsc.orgnih.gov

Development of Prodrugs and Targeted Delivery Systems Based on Benzofuran

The development of prodrugs is a key strategy to overcome limitations of pharmacologically active compounds, such as poor solubility, rapid metabolism, or lack of target specificity. nih.govresearchgate.net A prodrug is an inactive derivative of a drug molecule that is converted into the active parent drug within the body through enzymatic or chemical transformation. researchgate.net This approach can enhance the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

For a scaffold like benzofuran, which is a core component of many bioactive molecules, a prodrug strategy could be highly beneficial. mdpi.comnih.gov While specific prodrugs of 4-bromo-7-chlorobenzofuran are not documented, the principles can be applied. For example, to improve poor water solubility, a common issue with complex organic molecules, hydrophilic moieties like phosphates or glycosylated derivatives can be temporarily attached to the benzofuran core. nih.gov One study on the flavonoid cadalene (B196121) demonstrated that a glycosylated prodrug derivative significantly improved solubility and reduced tumor volume in vivo, whereas the parent drug did not. nih.gov

Targeted delivery systems aim to concentrate a therapeutic agent at a pre-selected target site (e.g., an organ, tissue, or specific cell type), thereby minimizing off-target effects and maximizing therapeutic efficacy. youtube.com This can be achieved by conjugating the drug to a targeting moiety or encapsulating it within a nanocarrier system like nanoparticles. mdpi.comyoutube.com For benzofuran-based anticancer agents, a targeted delivery system could involve linking the compound to a ligand whose receptors are overexpressed on cancer cells. mdpi.com This "double-targeted" approach, combining prodrug activation with site-specific delivery, represents a modern strategy to enhance therapeutic outcomes.